2-Amino-N-(2,3-dichloro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13442565
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2N2O |
|---|---|
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 2-amino-N-[(2,3-dichlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H10Cl2N2O/c10-7-3-1-2-6(9(7)11)5-13-8(14)4-12/h1-3H,4-5,12H2,(H,13,14) |
| Standard InChI Key | YYJSZKPKTCEZFL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure features:
-
A 2,3-dichlorobenzyl group attached to the nitrogen atom of the acetamide core.
-
An amino group (-NH) at the α-position of the acetamide chain.
-
Two chlorine atoms at the 2- and 3-positions of the benzyl ring, enhancing lipophilicity and electronic effects.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.09 g/mol | |
| Solubility | Moderate in polar solvents (e.g., DMSO) | |
| Melting Point | Not reported | — |
The dichloro substitution on the benzyl ring contributes to steric hindrance and electronic withdrawal, influencing reactivity and binding affinity.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
-
Benzylamine Formation: 2,3-Dichlorobenzyl chloride reacts with ammonia to yield 2,3-dichlorobenzylamine.
-
Acetylation: The benzylamine undergoes acetylation with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-chloro-N-(2,3-dichloro-benzyl)-acetamide.
-
Amination: The chloro group is replaced with an amino group via nucleophilic substitution using aqueous ammonia.
Optimization Challenges:
-
Dimerization Risk: Competing reactions may produce dimeric impurities (e.g., -alkylated byproducts) .
-
Purification: Column chromatography or recrystallization is required to achieve >95% purity.
Industrial Production
Scalable methods employ continuous flow reactors to enhance yield (reported up to 78%) and reduce waste. Advanced techniques like HPLC-MS ensure quality control during manufacturing.
Biological Activities
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | |
| Candida albicans | 32 |
The compound disrupts microbial cell membranes via hydrophobic interactions with lipid bilayers, facilitated by its dichlorobenzyl moiety.
Mechanistic studies suggest inhibition of VEGFR-2 (IC = 0.384 µM) and CDK9, inducing apoptosis and cell cycle arrest .
Applications in Drug Development
Lead Compound Optimization
Structural analogs of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide are explored for:
-
Enhanced Bioavailability: Adding methyl groups to the acetamide chain improves metabolic stability.
-
Targeted Therapy: Conjugation with folate ligands enhances selectivity toward cancer cells .
Agrochemical Uses
Patents disclose derivatives as fungicides and herbicides, leveraging their ability to inhibit fungal cytochrome P450 enzymes .
Comparative Analysis with Analogous Compounds
The 2,3-dichloro substitution confers superior anticancer activity compared to 3,4-dichloro analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume